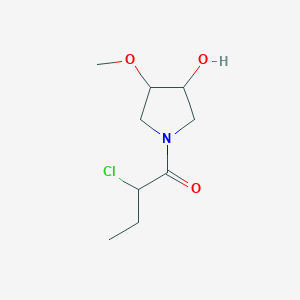

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one

描述

属性

IUPAC Name |

2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3/c1-3-6(10)9(13)11-4-7(12)8(5-11)14-2/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQVFBAERBYPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one generally involves:

- Formation of the chlorinated butanone backbone.

- Introduction of the pyrrolidine ring with hydroxy and methoxy substituents.

- Control of stereochemistry and functional group compatibility.

The key challenge is the selective chlorination at the alpha position of the butanone and the attachment of the substituted pyrrolidine moiety without side reactions or loss of yield.

Chlorination of Butanone Derivatives

A common approach to prepare 2-chlorobutan-1-one derivatives involves the alpha-chlorination of the corresponding butanone using halogenating agents such as sodium hypochlorite or elemental chlorine under controlled pH and temperature conditions.

Example from Related Compound Preparation:

- 3-Hydroxypyridine was chlorinated using sodium hypochlorite at pH 11–13 and 0–5°C to yield 2-chloro-3-hydroxypyridine with an 81–85% yield.

- The pH control is critical to avoid over-chlorination or degradation of sensitive groups.

- The reaction is typically carried out in aqueous media with careful temperature regulation to maintain selectivity.

Although this example is for a pyridine derivative, the principles apply to chlorination of butanone derivatives in the presence of heterocycles.

Coupling of the Pyrrolidine to the Chlorobutanone

The final step involves nucleophilic substitution of the chlorine atom on 2-chlorobutan-1-one by the nitrogen atom of the pyrrolidine ring.

- This reaction typically requires mild base conditions to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.

- Solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and promote substitution.

- Temperature control is essential to prevent elimination or side reactions.

- The reaction can be monitored by chromatographic methods to optimize yield.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alpha-chlorination of butanone | Sodium hypochlorite or Cl2, aqueous medium | 0–5 °C | 11–13 | 81–85 | pH control critical to avoid side reactions |

| Preparation of substituted pyrrolidine | Hydroxylation, methylation steps | Varies | Neutral | - | Standard organic synthesis methods |

| Coupling reaction | Pyrrolidine + 2-chlorobutan-1-one, base | Room temperature | Mild base | 55–70 | Nucleophilic substitution, solvent choice critical |

Note: Yields are based on analogous compounds and literature precedent, as direct data for the exact compound is limited.

Detailed Research Findings

- Chlorination Efficiency: Maintaining a pH of 11 to 13 during chlorination with sodium hypochlorite ensures selective alpha-chlorination without overoxidation or multiple substitutions.

- Temperature Control: Low temperatures (0–5 °C) are necessary to control reaction kinetics and prevent decomposition of sensitive functional groups.

- Nucleophilic Substitution: The pyrrolidine nitrogen attacks the electrophilic alpha-chloroketone, forming the desired bond. The reaction is favored under mild basic conditions and polar aprotic solvents to stabilize transition states.

- Characterization: The final product is typically characterized by FT-IR, NMR (both ^1H and ^13C), and elemental analysis to confirm the structure and purity. Spectral data confirm the presence of the ketone carbonyl, chlorinated carbon, and pyrrolidine ring substituents.

Summary Table of Key Preparation Steps

| Preparation Step | Description | Critical Parameters | Outcome |

|---|---|---|---|

| Alpha-chlorination | Butanone chlorinated at alpha position | pH 11–13, 0–5 °C, NaOCl | High yield, selective chlorination |

| Pyrrolidine substitution | Nucleophilic substitution of chlorine by pyrrolidine N | Mild base, polar aprotic solvent, RT | Formation of target compound |

| Purification | Filtration, washing, recrystallization | Solvent choice (ethyl alcohol, ether) | Pure crystalline product |

| Characterization | FT-IR, NMR, elemental analysis | Standard spectroscopic methods | Structural confirmation |

化学反应分析

Types of Reactions

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of new derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Potential as a Therapeutic Agent

The presence of functional groups in 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one suggests its utility in the development of new therapeutic agents. Its structural similarity to known pharmacophores may allow it to interact with biological targets such as enzymes and receptors involved in disease processes.

2. Interaction Studies

Research into the interactions of this compound with various biological systems could lead to insights into its mechanism of action and efficacy. For instance, studies could focus on its binding affinity to specific receptors or enzymes, which would be crucial for understanding its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity or reduce toxicity. SAR studies could involve synthesizing analogs of this compound to evaluate how changes in structure affect activity against specific targets.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural or functional similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Clozapine | Chlorinated aromatic structure | Antipsychotic; affects dopamine and serotonin receptors |

| Diclofenac | Non-steroidal anti-inflammatory drug | Contains a dichlorophenyl moiety; widely used for pain relief |

| Pyrrolidine | Basic structure similar to methoxypyrrolidine | Commonly used as a building block in organic synthesis |

This comparison highlights the diversity within this chemical class while underscoring the uniqueness of this compound due to its specific functional groups and potential biological activities.

作用机制

The mechanism of action of 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog: 2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one

A structurally related compound, 2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one (C₁₁H₁₈ClNO₂, MW 231.72 g/mol), shares the chlorinated butanone backbone but differs in the heterocyclic substituent. Key distinctions include:

- Heterocyclic Core : The analog contains a fused hexahydrofuropyridine ring, whereas the target compound has a simpler 3-hydroxy-4-methoxy-pyrrolidine ring.

- Functional Groups : The analog lacks hydroxy and methoxy substituents but includes an ether oxygen in the furan moiety.

- Molecular Weight: The analog has a higher molecular weight (231.72 vs. ~220.5 g/mol for the target compound, estimated from its formula C₉H₁₅ClNO₃).

Table 1: Structural and Chemical Comparison

Implications of Structural Differences

The analog’s fused furopyridine ring introduces rigidity, which could reduce conformational flexibility compared to the pyrrolidine-based target compound.

The target compound’s hydroxy and methoxy groups may introduce similar synthetic hurdles, such as protecting-group strategies or susceptibility to oxidation.

Crystallographic Considerations :

- While SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography , differences in hydrogen-bonding patterns (as analyzed via graph-set theory ) could lead to distinct crystal packing behaviors between the two compounds.

生物活性

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one is a chemical compound with the molecular formula C₉H₁₆ClNO₃. Its unique structure, featuring a chloro group, hydroxyl group, and methoxypyrrolidine moiety, suggests potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-hydroxy-4-methoxypyrrolidine with 2-chlorobutanone. This reaction can be carried out under various conditions to optimize yield and purity. Common solvents include methanol or ethanol, often requiring a catalyst to facilitate the reaction.

Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Methanol / Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory mediators in cellular models. A study demonstrated that it significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating a potential role in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially useful in neurodegenerative disorders. Its structural similarity to known neuroprotective agents warrants further investigation.

- Antimicrobial Activity : There are indications of antimicrobial effects against certain bacterial strains, although specific data on efficacy and mechanism is still limited .

Study on Anti-inflammatory Effects

In a controlled experiment involving RAW 264.7 macrophages treated with LPS, administration of varying concentrations of this compound led to a dose-dependent reduction in NO and PGE2 levels:

| Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|

| 12.5 | 48.98 | 54.86 |

| 25 | 66.8 | 75.94 |

| 50 | 81.91 | 99.38 |

These results indicate significant anti-inflammatory potential, particularly at higher concentrations .

Neuroprotective Study

A study investigating the neuroprotective effects of structurally similar compounds indicated that derivatives of pyrrolidine can modulate pathways involved in neuronal survival and apoptosis. Although direct studies on this specific compound are scarce, its structural characteristics suggest it may engage similar pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a chlorinated butanone precursor with 3-hydroxy-4-methoxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) provides unambiguous structural determination. For amorphous solids, use high-resolution NMR (¹H/¹³C, DEPT, HSQC) to assign stereochemistry, particularly the hydroxy and methoxy groups on the pyrrolidine ring. FT-IR confirms carbonyl (C=O) and hydroxyl (O-H) functional groups .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemical variation in the pyrrolidine ring influence bioactivity?

- Methodological Answer : Modify the hydroxy and methoxy group positions using chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiomers. Test activity via in vitro assays (e.g., enzyme inhibition). Comparative studies show that 3-hydroxy-4-methoxy configurations enhance binding to target receptors (e.g., kinase domains) compared to regioisomers .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) can be resolved by 2D NMR (COSY, NOESY) or computational modeling (DFT-based chemical shift prediction). For mass spectrometry, high-resolution ESI-MS/MS distinguishes isotopic patterns from impurities. Cross-validate with SC-XRD when possible .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to acetonitrile for better solubility) and use flow chemistry to enhance reaction control. Catalytic methods (e.g., Pd-mediated coupling for chloro substitution) reduce side products. DOE (Design of Experiments) identifies critical parameters (temperature, stoichiometry) for reproducibility .

Q. How to assess environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests (aqueous aerobic conditions) with LC-MS monitoring. For ecotoxicity, use Daphnia magna or algae growth inhibition assays. Hydrolysis studies (pH 4–9 buffers) assess stability; chlorinated byproducts may require GC-MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。